Cas no 84311-19-3 ((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid)

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
- N-Boc-2-methyl-L-serine
- (2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (S)-2-BOC-AMINO-3-HYDROXY-2-METHYLPROPIONIC ACID
- Boc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid
- Boc-alpha-methyl-l-ser
- Boc-L-alpha-methylserine
- L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
- N-Boc-alpha-Methyl-L-Serine
- BOC-A-METHYL-L-SER
- N-BOC-A-METHYL-L-SERINE
- N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine (ACI)
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-hydroxy-2-methylpropanoic acid
- (S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
- AS-47659
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid
- (S)-2-tert-Butoxycarbonylamino-3-hydroxy-2-methyl-propionic acid
- N-Boc-alpha-methyl-L-serine, AldrichCPR
- N-(Boc)-alpha-methylserine
- DTXSID501004616
- MFCD02682593
- AB12256
- 84311-19-3
- CS-0137988
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoicacid
- N-(Boc)-a-methylserine
- SCHEMBL1486204
- Boc-
- Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-(9ci)
- FWRXDSRYWWYTPD-VIFPVBQESA-N
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-2-methylpropanoic acid
- Serine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
- BOC-D-ALPHA-METHYLSERINE
- AKOS016843698
- N-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-methyl-L-serine
- A inverted exclamation mark-methyl-L-Ser
- N-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-methylserine
- N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine
- F15068
- N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH)
-
- MDL: MFCD02682593
- Inchi: 1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1
- InChI Key: FWRXDSRYWWYTPD-VIFPVBQESA-N
- SMILES: N(C(=O)OC(C)(C)C)[C@@](C)(CO)C(=O)O
Computed Properties
- Exact Mass: 219.11100
- Monoisotopic Mass: 219.110673
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 95.9
Experimental Properties
- Density: 1.207
- Boiling Point: 387.1°C at 760 mmHg
- Flash Point: 187.9°C
- Refractive Index: 1.486
- Solubility: Soluble in dimethylformamide.
- PSA: 95.86000
- LogP: 0.73760
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Security Information
- HazardClass:IRRITANT
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB153923-1 g |
N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH); . |
84311-19-3 | 1g |
€314.00 | 2023-05-08 | ||
Bestfluorodrug | YF0010033-10.0g |
(S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid |
84311-19-3 | 97% | 10.0g |
¥16500 | 2023-01-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S17640-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoicacid |
84311-19-3 | 250mg |
¥1266.0 | 2021-09-07 | ||
Chemenu | CM123939-250mg |
(S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid |
84311-19-3 | 95% | 250mg |
$*** | 2023-05-29 | |
abcr | AB153923-250mg |
N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH); . |
84311-19-3 | 250mg |
€117.90 | 2023-09-16 | ||
A2B Chem LLC | AC41161-5g |
N-Boc-alpha-methyl-l-serine |
84311-19-3 | 95 | 5g |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AC41161-100mg |
N-Boc-alpha-methyl-l-serine |
84311-19-3 | 95% | 100mg |
$94.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208628-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid |
84311-19-3 | 95% | 1g |
¥3942.00 | 2024-07-28 | |
eNovation Chemicals LLC | D751711-100mg |
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid |
84311-19-3 | 95+% | 100mg |
$170 | 2024-06-07 | |
Aaron | AR0056XH-100mg |
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid |
84311-19-3 | 98% | 100mg |
$78.00 | 2025-02-10 |
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Production Method
Synthetic Circuit 1
1.2 overnight, rt
Synthetic Circuit 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Synthetic Circuit 3
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 2 - 3
Synthetic Circuit 4
2.1 Reagents: Acetone , Sodium bicarbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ; 1 h, rt
2.2 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis[3,5-bis(trifluoromethyl)… ; 0 °C
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ; 8 h, rt
4.1 Reagents: Sodium bicarbonate , Tempo , Sodium hypochlorite Solvents: Acetonitrile , Water ; rt
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
4.3 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
4.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Synthetic Circuit 5
2.1 Reagents: Sodium bicarbonate , Tempo , Sodium hypochlorite Solvents: Acetonitrile , Water ; rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
2.3 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Synthetic Circuit 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Synthetic Circuit 7
1.2 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… ; 0 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ; 8 h, rt
3.1 Reagents: Sodium bicarbonate , Tempo , Sodium hypochlorite Solvents: Acetonitrile , Water ; rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
3.3 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Raw materials
- 2-Methyl-L-serine
- cis-2-(4-Methoxyphenyl)-5-methyl-5-nitro-1,3-dioxane
- (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxy-2-methylpropyl 4-methoxybenzoate
- 2-Methyl-2-nitro-1,3-propanediol
- Di-tert-butyl dicarbonate
- (2R)-3-Hydroxy-2-methyl-2-nitropropyl 4-methoxybenzoate
- Anisaldehyde Dimethyl Acetal
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Preparation Products
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Related Literature
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Additional information on (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
Comprehensive Overview of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid (CAS No. 84311-19-3)
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid (CAS No. 84311-19-3) is a chiral amino acid derivative widely utilized in pharmaceutical synthesis and biochemical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is critical for peptide synthesis and drug development. Its unique hydroxy and methyl substituents make it a versatile intermediate for designing bioactive molecules, particularly in the field of protease inhibitors and enzyme substrates.
The growing interest in chiral building blocks like (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid stems from their role in asymmetric synthesis and drug discovery. Researchers frequently search for Boc-protected amino acids due to their stability and compatibility with solid-phase peptide synthesis (SPPS). This compound’s CAS No. 84311-19-3 is often referenced in patents and scientific literature, highlighting its importance in developing therapeutic peptides and small-molecule drugs.
In recent years, the demand for high-purity chiral compounds has surged, driven by advancements in personalized medicine and biologics. (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is particularly valued for its ability to introduce stereochemical control in synthetic pathways. Its hydroxypropanoic acid moiety also aligns with trends in green chemistry, as it can be derived from renewable resources.
From an SEO perspective, common queries related to this compound include: "Boc-protected amino acid applications", "CAS 84311-19-3 supplier", and "chiral synthesis intermediates". These keywords reflect the compound’s relevance in both academic and industrial settings. Additionally, its structural features make it a candidate for crystallization studies and X-ray diffraction analysis, topics frequently explored in material science forums.
Quality control of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid involves rigorous HPLC and NMR testing to ensure enantiomeric purity, a critical factor for GMP-compliant manufacturing. The compound’s logP and solubility profiles are also key considerations for formulators, as they influence bioavailability in drug delivery systems.
In summary, CAS No. 84311-19-3 represents a cornerstone in modern organic synthesis, bridging gaps between medicinal chemistry and biotechnology. Its applications span from peptide therapeutics to catalysis research, making it a staple in laboratories worldwide. Future developments may explore its utility in biodegradable polymers or enzyme mimetics, further expanding its scientific footprint.
84311-19-3 ((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid) Related Products
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